3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride, also known as a derivative of pyrrolidine, is an organic compound that features a pyrrolidine ring modified with an amino group and a carbonyl functional group. This compound belongs to the class of amino acids and is notable for its potential applications in medicinal chemistry and organic synthesis.
This compound can be synthesized through various chemical reactions involving pyrrolidine derivatives. It may also be found in certain natural products or synthesized in laboratories for research purposes.
3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride is classified as:
The synthesis of 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride typically involves:
The synthesis may employ various reagents and catalysts depending on the specific route chosen. For example, coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) might be used for amine coupling reactions.
The molecular formula is , with a molecular weight of approximately 194.64 g/mol. The compound exhibits chirality due to the presence of a chiral center in the pyrrolidine ring.
3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride can participate in several chemical reactions:
The reactivity of this compound is influenced by its functional groups, making it suitable for further derivatization in organic synthesis.
The mechanism of action for 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride largely depends on its application in biological systems or synthetic pathways. For instance:
Studies on similar compounds suggest that modifications to the pyrrolidine structure can significantly impact biological activity and reactivity profiles.
3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride has potential applications in:
The introduction of an amino group at the 3-position of the pyrrolidine-2,5-dione ring represents a strategic advancement in molecular design, primarily addressing the critical challenge of poor aqueous solubility inherent in many lipophilic CNS-active compounds. This modification transforms the parent scaffold into a water-soluble hydrochloride salt without compromising the core pharmacophore responsible for biological activity. Research demonstrates that 3-amino derivatives exhibit broad-spectrum anticonvulsant properties in multiple animal seizure models, including maximal electroshock (MES), pentylenetetrazole-induced seizures (scPTZ), and the 6 Hz psychomotor seizure model (both 32 mA and 44 mA, the latter representing drug-resistant epilepsy). Particularly notable is the activity profile of compound 14 (a specific 3-amino-pyrrolidine-2,5-dione derivative), which demonstrated ED50 values of 49.6 mg/kg (MES), 31.3 mg/kg (6 Hz 32 mA), 67.4 mg/kg (scPTZ), and 63.2 mg/kg (6 Hz 44 mA), indicating robust efficacy across models with differing mechanisms .
Beyond neurological applications, the 3-amino-pyrrolidine-2,5-dione core serves as a versatile template for anticancer and antimicrobial agent development. Molecular hybridization strategies linking this scaffold to hydrazone, azole, or diazole moieties yield compounds with significant activity against resistant pathogens and cancer cell lines. For instance, derivatives bearing 5-nitrothiophene substituents demonstrated potent and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid. Similarly, specific hybrids exhibited promising anticancer activity against A549 lung adenocarcinoma cells, highlighting the scaffold's therapeutic versatility beyond neurology. The 3-amino group also enables further structural diversification via amide bond formation or Schiff base chemistry, facilitating structure-activity relationship (SAR) exploration and optimization of target affinity and selectivity [4].
Table 1: Therapeutic Applications of 3-Amino-pyrrolidine-2,5-dione Derivatives
Therapeutic Area | Biological Activity | Key Findings | Structural Features |
---|---|---|---|
Epilepsy & Pain | Broad-spectrum anticonvulsant | ED50 31.3-67.4 mg/kg across seizure models; effective in drug-resistant epilepsy (6 Hz 44 mA) | 3-Amino group enables HCl salt formation; Arylacetamide moiety |
Neuropathic Pain | Antinociceptive | Efficacy in formalin, capsaicin, oxaliplatin-induced neuropathic pain models | Dimethylamine substitution at C3 optimal |
Oncology | Antiproliferative | Activity against A549 lung cancer cells | Hybrid structures with hydrazone/thiophene |
Infectious Disease | Antimicrobial | Potent against linezolid/tedizolid-resistant S. aureus (MIC comparable to vancomycin) | 5-Nitrothiophene substituents |
The mechanistic profile of 3-amino-pyrrolidine-2,5-dione derivatives is notably complex and multifaceted. Electrophysiological studies indicate that their anticonvulsant and antinociceptive effects arise from inhibition of voltage-gated sodium and calcium channels in both peripheral and central neurons. Additionally, functional antagonism of the TRPV1 receptor contributes significantly to their efficacy in neurogenic and neuropathic pain models. This multi-target engagement differentiates them from older succinimide-based drugs like ethosuximide, which primarily acts via T-type calcium channel blockade. The 3-amino substitution pattern appears to enhance interaction with these diverse molecular targets while simultaneously improving solubility parameters critical for systemic exposure and brain penetration. Furthermore, selected derivatives demonstrate distinct anti-inflammatory activity in carrageenan-induced aseptic inflammation models, suggesting potential utility in conditions involving neuroinflammatory components .
The incorporation of an isopropyl group (propan-2-yl) at the N1-position of the pyrrolidine-2,5-dione ring represents a calculated design choice with profound implications for molecular properties and biological interactions. This aliphatic substituent contributes significant hydrophobicity and steric bulk compared to smaller alkyl groups (methyl, ethyl) or aromatic systems (phenyl, benzyl). The branched C3 alkyl chain enhances lipophilicity (log P), facilitating passive diffusion across biological membranes, including the blood-brain barrier—a critical requirement for CNS-active agents like anticonvulsants and analgesics. Comparative studies within pyrrolidine-2,5-dione series indicate that N1-isopropyl substitution provides an optimal balance between lipophilicity and metabolic stability, avoiding the rapid hepatic clearance observed with N1-methyl analogues while reducing the potential for cytochrome P450 inhibition associated with N1-aryl derivatives .
The steric influence of the isopropyl moiety modulates molecular conformation and binding site interactions. Its branched structure prevents free rotation and imposes spatial constraints on the orientation of the dicarbonyl pharmacophore relative to its biological targets. This likely enhances selectivity for specific neuronal ion channel isoforms (e.g., Nav1.2 over Nav1.4) or TRPV1 receptor subtypes. Furthermore, the isopropyl group's electron-donating inductive effect subtly alters electron density distribution within the dicarbonyl system, potentially strengthening hydrogen bonding interactions with key amino acid residues in target proteins. This electronic modulation may contribute to the observed retention of potent sodium channel blocking activity despite the introduction of the hydrophilic 3-amino group [6].
Table 2: Impact of N1-Substituents on Pyrrolidine-2,5-dione Properties
N1-Substituent | Relative Lipophilicity | Metabolic Stability | BBB Penetration Potential | Biological Effect |
---|---|---|---|---|
Methyl | Low | Moderate | Moderate | Reduced duration of action |
Isopropyl | Moderate-High | High | High | Optimal balance; CNS activity |
Phenyl | Moderate | Moderate-High | Moderate | Increased CYP inhibition risk |
3-Bromopropyl | High | Low (reactive) | Low | Alkylating agent; limited therapeutic utility |
Cyclohexyl | High | High | Moderate | Potential peripheral activity |
The contrast with linear alkyl chains is exemplified by the N1-(3-bromopropyl) analogue (CAS 88661-56-7), which serves primarily as a synthetic intermediate for further derivatization rather than a therapeutic compound. Its reactive bromine atom renders it chemically unstable and potentially toxic, necessitating cold-chain storage (-20°C under inert atmosphere) and limiting practical utility. The branched isopropyl group lacks such reactive handles, conferring greater chemical and metabolic stability. Its minimal steric demand compared to bulkier tert-butyl or adamantyl groups ensures compatibility with the target binding pockets of voltage-gated ion channels and TRP receptors. The isopropyl substituent's proven compatibility with maintaining potent biological activity while enabling hydrochloride salt formation via the 3-amino group establishes it as a privileged substituent within this chemotype, particularly for CNS applications requiring optimal balance between lipophilicity and solubility [2] .
The therapeutic application of pyrrolidine-2,5-dione derivatives represents a century-long evolution from simple antipyretics to sophisticated, multi-target agents. The journey began with early succinimide derivatives like ethosuximide (introduced in the 1950s), which remains a first-line treatment for absence seizures. Ethosuximide's mechanism primarily involves T-type calcium channel blockade in thalamic neurons. While effective for specific seizure types, its limited spectrum of activity and relatively narrow therapeutic index spurred efforts to develop improved analogues. This first generation focused predominantly on alkyl-substituted derivatives without amino functionality, resulting in highly lipophilic compounds with formulation challenges and variable oral bioavailability. The discovery of phenytoin's structural relationship to succinimide further validated this scaffold for anticonvulsant development, establishing the dicarbonyl motif as critical for sodium channel modulation [5].
The second generation witnessed strategic molecular hybridization in the late 20th and early 21st centuries. Researchers systematically explored substitutions at the 1, 3, and 4 positions, creating hybrid structures combining the pyrrolidine-2,5-dione core with other pharmacophoric elements. Notable examples include compounds I and II (unspecified structures from research literature), which demonstrated broad-spectrum efficacy across MES, scPTZ, and 6 Hz seizure models—superior to ethosuximide's narrow spectrum. However, these advanced hybrids often exhibited poor aqueous solubility, complicating formulation development and limiting routes of administration. This period also saw expansion into non-neurological indications, with derivatives showing promise as proteasome inhibitors (e.g., salinosporamide A), angiogenesis inhibitors, and antimicrobials (e.g., pyrrocidine A), validating the scaffold's versatility beyond ion channel modulation [4] [5].
The contemporary era, exemplified by 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride, addresses previous limitations through rational molecular design. The introduction of the 3-amino group directly tackles the solubility challenge, enabling hydrochloride salt formation and facilitating aqueous formulation—particularly crucial for intravenous delivery in emergency settings like status epilepticus. Simultaneously, the N1-isopropyl group maintains sufficient lipophilicity for blood-brain barrier penetration. Modern synthetic techniques, including stereoselective synthesis and chiral resolution (e.g., for R-enantiomers with improved safety profiles), allow optimization beyond racemic mixtures. The current understanding of multi-target pharmacology (sodium/calcium channel inhibition plus TRPV1 antagonism) represents a paradigm shift from single-target approaches, yielding compounds with potentially broader therapeutic utility in epilepsy and neuropathic pain. These innovations transform classical scaffold limitations into therapeutic advantages while leveraging accumulated SAR knowledge from decades of research .
Table 3: Evolution of Pyrrolidine-2,5-dione-Based Therapeutics
Generation | Representative Compounds | Key Advancements | Limitations |
---|---|---|---|
First (1950s-1980s) | Ethosuximide, Phenacemide | Validation for epilepsy; T-type Ca²⁺ channel mechanism | Narrow spectrum; Low therapeutic index; Formulation challenges |
Second (1990s-2010s) | Hybrid compounds I & II; Salinosporamide A | Broad-spectrum anticonvulsant activity; Expansion to oncology/infectious disease | Poor water solubility; Metabolic instability; CYP inhibition |
Current (2020s+) | 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione HCl | Water-soluble HCl salts; Multi-target mechanisms; Stereoselective synthesis | Complex synthesis; Potential for off-target effects requires careful screening |
The structural progression within this chemotype reflects broader trends in medicinal chemistry: from serendipitous discovery to rational design; from single-target to multi-target approaches; from racemates to single enantiomers; and from solubility-limited agents to optimized salt forms. The integration of advanced ADME-Tox profiling early in development has been crucial for identifying leads like compound 14 (a 3-amino derivative) with favorable hepatotoxicity, neurotoxicity, and cytochrome P450 interaction profiles alongside potent efficacy. Modern synthetic routes, such as the HMDS-promoted cyclization and stereoselective methods for generating R-enantiomers with >99% enantiomeric purity, enable access to previously inaccessible chemical space around this venerable scaffold. These advances position 3-amino-N1-alkylated pyrrolidine-2,5-diones as promising candidates for addressing unmet needs in neurological disorders, particularly drug-resistant epilepsy and neuropathic pain with inflammatory components [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: